Product packaging for 5-Bromonicotinic acid(Cat. No.:CAS No. 20826-04-4)

5-Bromonicotinic acid

Cat. No.: B110799
CAS No.: 20826-04-4
M. Wt: 202.01 g/mol
InChI Key: FQIUCPGDKPXSLL-UHFFFAOYSA-N
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Description

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. 5-Bromonicotinic acid serves as an excellent substrate for such reactions, particularly in palladium-catalyzed cross-coupling. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. musechem.com The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. bath.ac.uknews-medical.netyoutube.com

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming biaryl structures. musechem.comnews-medical.net this compound and its derivatives readily participate in this reaction, coupling with various arylboronic acids to produce 5-arylnicotinic acid derivatives. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

Arylboronic AcidCoupled ProductYield (%)
Phenylboronic acid5-Phenylnicotinic acid derivative88
3-Fluoro-4-methylphenylboronic acid5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative75

Data sourced from research on solid-phase synthesis. researchgate.net

Solid-phase organic synthesis (SPOS) has become a important technique for the rapid generation of large numbers of compounds. researchgate.net In this method, the starting material is attached to a solid support, such as a resin, and subsequent reactions are carried out. researchgate.net this compound has been successfully incorporated onto various resins, including Wang, Rink, and BAL resins, to serve as a scaffold for Suzuki-Miyaura coupling reactions. researchgate.net This approach allows for the efficient synthesis of libraries of 5-substituted nicotinic acid derivatives. researchgate.net

The use of this compound as a scaffold in SPOS has facilitated the generation of combinatorial libraries of small molecules. researchgate.net For instance, by acylating a primary amine-functionalized resin with this compound followed by Suzuki coupling with a variety of arylboronic acids, a library of 180 secondary nicotinamides was synthesized with purities generally ranging from 71-96% and yields of 75-85%. researchgate.net This strategy is valuable in drug discovery for identifying lead compounds. researchgate.net In one example, a library of capped aspartic acid aldehydes was synthesized using this compound at the P2 position, leading to the identification of potent inhibitors of caspase-3. researchgate.net Another large-scale application involved the creation of a 334-million member DNA-encoded library where this compound was a key building block, resulting in the discovery of potent sEH inhibitors. nih.gov

Aryl zinc bromides can also be used in palladium-catalyzed cross-coupling reactions with aryl bromides attached to a polystyrene resin. researchgate.net This Negishi-type coupling provides an alternative route to biaryl compounds. The resulting biaryl carboxylic ester can be liberated from the resin via transesterification. researchgate.net Research has shown that ethyl 5-bromonicotinate can undergo Negishi cross-coupling to yield the desired products in the range of 67-88%. uni-muenchen.de

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 5-position of the pyridine (B92270) ring. For example, the bromine can be displaced by nucleophiles such as amines. In one documented reaction, this compound reacted with ammonia (B1221849) in the presence of amyl alcohol at 80°C under a nitrogen atmosphere for 24 hours to produce 5-aminonicotinic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO2 B110799 5-Bromonicotinic acid CAS No. 20826-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
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InChI Key

FQIUCPGDKPXSLL-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=NC=C1Br)C(=O)O
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Molecular Formula

C6H4BrNO2
Record name 5-bromonicotinic acid
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DSSTOX Substance ID

DTXSID70174944
Record name 5-Bromonicotinic acid
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Molecular Weight

202.01 g/mol
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CAS No.

20826-04-4
Record name 5-Bromonicotinic acid
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Synthetic Methodologies and Reaction Engineering of 5 Bromonicotinic Acid and Its Precursors

Direct Halogenation Approaches

Direct bromination stands as a principal method for introducing a bromine atom onto the pyridine (B92270) ring of nicotinic acid. This can be accomplished by reacting nicotinic acid itself or by first converting it to a more reactive intermediate, such as nicotinoyl chloride.

Bromination of Nicotinic Acid

The direct bromination of nicotinic acid is a widely utilized method for preparing 5-bromonicotinic acid. guidechem.com This process typically involves the use of a brominating agent in the presence of a catalyst and often requires harsh reaction conditions.

The bromination of nicotinic acid is often carried out in the presence of a Lewis acid catalyst. One documented method involves treating nicotinic acid with thionyl chloride and bromine. The reaction is facilitated by a Lewis acid catalyst, which is different in composition from thionyl chloride. google.com Another approach utilizes iron powder as a catalyst. In this process, nicotinic acid is reacted with thionyl chloride and bromine in the presence of powdered iron. google.com The use of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is also common in halogenation reactions of aromatic compounds. google.com While AlCl₃ might be preferred for chlorination, aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) are often considered for bromination to ensure maximum yield and prevent the formation of unwanted side products. stackexchange.com

A patent describes a process where nicotinic acid is first brought into contact with thionyl chloride at a temperature of 75-80°C. This is followed by bromination at a higher temperature in the presence of a Lewis acid catalyst. google.com Another patent details a method where nicotinic acid, thionyl chloride, and bromine are reacted in the presence of iron powder. google.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. A Russian patent outlines a method where bromination is conducted at 110-120°C for 10-14 hours. google.com The amount of the Lewis acid catalyst is also a key parameter, with an optimal range found to be 2.0-8.0% by weight of the starting nicotinic acid. google.com Decreasing the catalyst amount below 2% leads to a lower yield, while increasing it beyond 8% does not improve the yield and is therefore not cost-effective. google.com

In a process utilizing iron powder as a catalyst, the reaction mixture of nicotinic acid, thionyl chloride, and bromine is refluxed for 6 hours. google.com The amount of iron powder is specified to be between 0.5% and 5.0% of the weight of the nicotinic acid. google.com

The following table summarizes the optimized reaction conditions from a patented process for the bromination of nicotinic acid.

ParameterValueReference
Bromination Temperature110-120 °C google.com
Reaction Time10-14 hours google.com
Catalyst Amount2.0-8.0 wt% of nicotinic acid google.com

Halogenation of Nicotinoyl Chloride

An alternative route to this compound involves the initial conversion of nicotinic acid to nicotinoyl chloride, a more reactive acyl chloride. This intermediate can then be brominated.

The bromination of nicotinoyl chloride is effectively carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. smolecule.com This reaction leverages the enhanced reactivity of the acyl chloride to facilitate the electrophilic substitution of bromine onto the pyridine ring.

Conversion to Reactive Intermediates

The conversion of nicotinic acid into more reactive intermediates is a common strategy to facilitate subsequent reactions. A primary example is the formation of nicotinoyl chloride. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemblink.com This conversion to the acyl chloride is a crucial step in the synthesis of various derivatives, as the acyl chloride is highly reactive towards nucleophiles. chemblink.com

Synthesis of 5-Bromonicotinoyl Chloride

The conversion of this compound to 5-bromonicotinoyl chloride is a pivotal step in the synthesis of numerous pharmaceutical and agrochemical compounds. This transformation is typically achieved through the use of chlorinating agents that convert the carboxylic acid functional group into a more reactive acyl chloride.

Utilizing Thionyl Chloride or Oxalyl Chloride

The most common and effective reagents for the synthesis of 5-bromonicotinoyl chloride from this compound are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). ucsb.edugoogle.com Both reagents are highly effective in this conversion, which is generally carried out under anhydrous conditions to prevent the hydrolysis of the resulting acyl chloride. ucsb.edu

The reaction with thionyl chloride is a widely used method. google.com It often involves heating the this compound in an excess of thionyl chloride, which can also serve as the solvent. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. sciencemadness.org In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. ucsb.edu The reaction temperature and time can vary, with some methods employing reflux conditions to ensure complete conversion. sciencemadness.org For instance, one synthetic approach involves refluxing this compound with thionyl chloride at 70°C for 4 hours. sciencemadness.org

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). sciencemadness.orgsid.ir The reaction with oxalyl chloride can often be carried out at room temperature in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂), also frequently with a catalytic amount of DMF. ucsb.edusid.ir The completion of the reaction is often indicated by the cessation of gas evolution. reddit.com

The choice between thionyl chloride and oxalyl chloride can depend on the scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product. While thionyl chloride is less expensive, oxalyl chloride can sometimes provide cleaner reactions with easier workup. sciencemadness.org

Table 1: Comparison of Reagents for the Synthesis of 5-Bromonicotinoyl Chloride

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Refluxing in excess reagent or inert solvent, often with catalytic DMF. ucsb.edusciencemadness.orgCost-effective; byproducts are gaseous. sciencemadness.orgMay require higher temperatures; potential for side reactions with sensitive substrates.
Oxalyl Chloride ((COCl)₂) **Room temperature in an inert solvent (e.g., CH₂Cl₂), with catalytic DMF. ucsb.edusid.irMilder reaction conditions; volatile byproducts lead to easier workup. sciencemadness.orgMore expensive than thionyl chloride. sciencemadness.org

Purification and Isolation Techniques for Synthetic Products

The purity of this compound and its derivative, 5-bromonicotinoyl chloride, is paramount for their use in subsequent synthetic steps. Various techniques are employed to isolate and purify these compounds.

For the precursor, This compound , recrystallization is a common and effective method of purification. google.comrochester.edu The crude product can be recrystallized from water, ethanol (B145695), or isopropyl alcohol to yield a high-purity crystalline solid. google.comrochester.edud-nb.info One documented procedure involves recrystallization from isopropyl alcohol to achieve a purity of 100% (as determined by GLC) with a yield of 93%. d-nb.info Another method describes recrystallization from ethanol to obtain a yield of 87.3%. google.com The use of charcoal during recrystallization can also aid in removing colored impurities. google.com

5-Bromonicotinoyl chloride is a moisture-sensitive compound, which necessitates careful handling during purification. ucsb.edu Due to its reactive nature, purification can be challenging. One effective method for purifying 5-bromonicotinoyl chloride is vacuum distillation. This technique allows for the separation of the volatile acyl chloride from less volatile impurities at a reduced temperature, minimizing thermal decomposition. Another reported method involves filtration through silica (B1680970) gel using a solvent like dichloromethane to remove impurities. For some applications, the crude 5-bromonicotinoyl chloride is used directly in the next synthetic step without extensive purification, especially if the byproducts from its formation are volatile and easily removed under vacuum. reddit.com In some instances, flash column chromatography can be employed for purification, using an appropriate eluent system determined by thin-layer chromatography (TLC). rochester.edusemanticscholar.org

Table 2: Purification Techniques for this compound and 5-Bromonicotinoyl Chloride

CompoundPurification MethodDescriptionReported Yield/Purity
This compound RecrystallizationDissolving the crude solid in a hot solvent (e.g., water, ethanol, isopropyl alcohol) and allowing it to cool to form pure crystals. google.comrochester.edud-nb.info93% yield with 100% purity from isopropyl alcohol. d-nb.info 87.3% yield from ethanol. google.com
5-Bromonicotinoyl chloride Vacuum DistillationSeparation based on boiling point differences under reduced pressure to prevent decomposition.Not explicitly reported.
5-Bromonicotinoyl chloride Filtration through Silica GelPassing a solution of the compound through a plug of silica gel to remove polar impurities.Not explicitly reported.
5-Bromonicotinoyl chloride Flash Column ChromatographySeparation on a silica gel column using an eluent system like hexane/acetone. semanticscholar.orgNot explicitly reported.

Advanced Chemical Reactivity and Transformation Mechanisms

Carbon-Carbon Bond Formation Reactions

Nucleophilic Substitution Reactions

Reactivity of Acyl Chloride Derivatives with Amines and Alcohols

5-Bromonicotinic acid can be converted to its more reactive acyl chloride derivative, 5-bromonicotinoyl chloride, through treatment with reagents like thionyl chloride or oxalyl chloride. smolecule.comchemblink.com This transformation is a critical step for subsequent functionalization, as the acyl chloride is highly susceptible to nucleophilic attack. The reactivity of 5-bromonicotinoyl chloride with amines and alcohols is a cornerstone of its synthetic utility, enabling the formation of a diverse array of amides and esters. smolecule.comchemblink.com

The reaction with primary or secondary amines leads to the formation of the corresponding N-substituted 5-bromonicotinamides. This process is fundamental in medicinal chemistry for the construction of complex molecules with potential biological activity. chemblink.comnih.gov For instance, the synthesis of novel ligands and agrochemical candidates often relies on this amide bond formation. chemblink.com Similarly, the reaction of 5-bromonicotinoyl chloride with alcohols yields 5-bromonicotinate esters. These esters can serve as intermediates for further transformations or as final products themselves. smolecule.com The general mechanism for these reactions involves the nucleophilic addition of the amine or alcohol to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. mnstate.edu

The following table summarizes the reactivity of 5-bromonicotinoyl chloride with representative nucleophiles:

NucleophileProduct TypeSignificance
Primary Amines (R-NH₂)Secondary AmidesBuilding blocks for pharmaceuticals and agrochemicals. chemblink.com
Secondary Amines (R₂NH)Tertiary AmidesUsed in the synthesis of complex heterocyclic structures. chemblink.comnih.gov
Alcohols (R-OH)EstersIntermediates for further synthetic modifications. smolecule.com
Comparative Reactivity Studies with Halogenated Analogs

The reactivity of this compound and its derivatives is often compared to other halogenated nicotinic acids, such as 5-chloro- and 5-iodonicotinic acid. The nature of the halogen atom at the 5-position can influence the electronic properties of the pyridine (B92270) ring and, consequently, its reactivity in various transformations. For example, in Suzuki-Miyaura cross-coupling reactions, arylboronic acids have been shown to couple efficiently with 5-bromonicotinates to produce 5-arylnicotinates. researchgate.net The reactivity in such palladium-catalyzed reactions often follows the trend I > Br > Cl, which is consistent with the relative bond dissociation energies of the carbon-halogen bond.

In the context of metal-organic frameworks, this compound and its halogenated counterparts like 2-chloronicotinic acid offer similar coordination modes towards metal ions, yet subtle differences in their electronic nature and steric profiles can lead to distinct supramolecular architectures. researchgate.net Studies on the synthesis of 5-halonicotinic acids have also highlighted the different conditions required for bromination, chlorination, and iodination, reflecting the varying reactivity of the pyridine nucleus towards different halogenating agents. google.com

A comparative overview of the reactivity of 5-halonicotinic acids is presented below:

Halogen at C-5Relative Reactivity in Pd-CouplingNotes
IodoHighestWeaker C-I bond facilitates oxidative addition.
BromoIntermediateCommonly used due to a good balance of reactivity and stability. researchgate.net
ChloroLowestStronger C-Cl bond often requires more forcing reaction conditions.

Regioselective Functionalization

Directed Ortho Metalation (DOM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the case of this compound, the carboxylic acid group and its derivatives (amides, oxazolines) can act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent ortho position by a strong base, typically an organolithium reagent. acs.orgacs.org This strategy allows for the introduction of electrophiles at specific positions on the pyridine ring, which would be difficult to achieve through classical electrophilic substitution reactions.

The lithiation of protected this compound derivatives, such as amides or oxazolines, has been extensively studied. acs.orgacs.orgnih.gov The choice of the directing group and the lithiating agent is crucial for controlling the regioselectivity of the metalation.

Stereochemical Control and Regioselectivity (C-2 and C-4 Lithiation)

The regioselectivity of the lithiation of this compound derivatives is a subject of significant interest, as it allows for selective functionalization at either the C-2 or C-4 position. acs.orgacs.org Research has shown that the steric hindrance of both the directing group and the lithium amide base plays a critical role in determining the site of deprotonation. acs.org

For instance, the lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, a derivative of this compound, with the sterically hindered base lithium 2,2,6,6-tetramethylpiperidide (LTMP) results in selective deprotonation at the C-2 position. acs.org In contrast, using the less hindered base lithium diisopropylamide (LDA) leads to exclusive lithiation at the C-4 position. acs.org This remarkable switch in regioselectivity is attributed to the steric interactions between the base and the directing group. The C-2 lithiated species can also isomerize to the thermodynamically more stable C-4 lithio isomer under certain conditions. acs.org

The following table illustrates the regioselective lithiation of a this compound derivative:

Lithiating AgentPosition of LithiationKey FactorReference
LTMPC-2Kinetic control, steric hindrance of the base. acs.org
LDAC-4Thermodynamic control, less sterically demanding base. acs.org
Synthesis of Arylated Nicotinic Acid Scaffolds

The regioselectively generated lithio-species of this compound derivatives are valuable intermediates for the synthesis of arylated nicotinic acid scaffolds. researchgate.netacs.orgacs.org These arylated compounds are of interest in medicinal chemistry and materials science. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of the in-situ generated organometallic species with aryl halides or, more commonly, the coupling of this compound derivatives with arylboronic acids. researchgate.net

The Suzuki coupling has been successfully applied to the solid-phase synthesis of libraries of 5-substituted nicotinic acid derivatives, demonstrating the versatility of this approach for combinatorial chemistry. researchgate.net Furthermore, the arylated nicotinic acid scaffolds can be synthesized by trapping the lithiated intermediates with various electrophiles, including aryl halides in the presence of a suitable catalyst. This methodology provides access to novel C-4 and C-6 arylated 5-bromonicotinic acids. acs.orgnih.gov

Decarboxylative Reactions

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. nih.govacs.org For aromatic carboxylic acids like this compound, decarboxylative reactions offer a pathway to introduce other functional groups in place of the carboxylic acid moiety.

One notable method is the Hunsdiecker reaction, which involves the conversion of the silver salt of a carboxylic acid to an organic halide upon treatment with a halogen. nih.gov While this reaction is generally effective for aliphatic acids, its application to aromatic acids can be less straightforward. nih.govacs.org Another approach involves silver-catalyzed decarboxylative iodination, which has been successfully applied to various aromatic carboxylic acids. mdpi.comresearchgate.net In a specific example, this compound was converted to the corresponding dihalopyridine in a 63% yield through a decarboxylative halogenation process. nih.govacs.org However, attempts at chlorodecarboxylation and bromodecarboxylation with common reagents like Br₂, NBS, or NCS resulted in poor yields. nih.govacs.org

Microwave-assisted silver-catalyzed protodecarboxylation has also been investigated for aromatic carboxylic acids, including this compound. mdpi.comresearchgate.net These reactions typically proceed via radical intermediates generated through the oxidation of a silver(I) carboxylate to a silver(II) species, followed by extrusion of carbon dioxide. mdpi.com

The table below summarizes some decarboxylative transformations of this compound and related compounds:

Reaction TypeReagentsProductNotesReference
Decarboxylative HalogenationAg(I)/Ag(II), Halogen SourceDihalopyridineYields can be variable for chloro- and bromodecarboxylation. nih.govacs.org
Decarboxylative IodinationAg₂CO₃, K₂S₂O₈, I₂5-Bromo-3-iodopyridineMicrowave-assisted conditions can be effective. mdpi.com
ProtodecarboxylationAg₂CO₃, K₂S₂O₈3-BromopyridineProceeds via a radical mechanism. mdpi.comresearchgate.net

Silver-Catalyzed Protodecarboxylation and Halodecarboxylation

Derivatization for Complex Molecular Architectures

The carboxylic acid group of this compound is a prime site for derivatization, enabling its incorporation into more complex and functionally diverse molecules. Standard transformations allow for the synthesis of hydrazides, hydrazones, amides, and esters, which serve as crucial intermediates in medicinal chemistry and materials science.

This compound can be converted into its corresponding hydrazide, 5-bromopyridine-3-carbohydrazide (B56094). This is typically achieved by first esterifying the carboxylic acid, for example, to its methyl ester, followed by reaction with hydrazine (B178648) hydrate.

The resulting 5-bromopyridine-3-carbohydrazide is a key building block for synthesizing hydrazones. researchgate.net Through condensation reactions with various aldehydes and ketones, a wide array of hydrazone derivatives can be prepared. researchgate.netscience.gov For example, reacting the hydrazide with 4-chlorobenzaldehyde (B46862) in methanol (B129727) yields this compound [1-(4-chlorophenyl)methylidene]hydrazide. researchgate.net These hydrazone structures are of significant interest as ligands in coordination chemistry and as scaffolds for biologically active compounds. researchgate.netnih.gov

Starting MaterialKey ReagentsIntermediateCondensation PartnerFinal Product TypeReference
This compound1. SOCl₂/Methanol 2. Hydrazine hydrate5-Bromopyridine-3-carbohydrazideAldehydes/KetonesHydrazone researchgate.net

The synthesis of amides and esters from this compound is a fundamental and widely used transformation.

Esters , such as methyl 5-bromonicotinate or ethyl 5-bromonicotinate, are commonly prepared by reacting the acid with the corresponding alcohol (methanol or ethanol) under acidic conditions or by using reagents like thionyl chloride. chembk.comchemicalbook.com These esters are valuable intermediates, often used in subsequent reactions like hydrazide formation or cross-coupling reactions. researchgate.net

Amides are formed by activating the carboxylic acid, for instance by converting it to the acid chloride with thionyl chloride, followed by reaction with a primary or secondary amine. chemicalbook.com Protecting this compound as a secondary or tertiary amide is also a common strategy to direct other reactions on the pyridine ring, such as regioselective lithiation. acs.orgnih.gov

These derivatizations are integral to solid-phase synthesis strategies, where this compound is anchored to a resin via an amide or ester linkage to build combinatorial libraries of substituted nicotinamides. researchgate.net

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5-bromopyridin-3-yl)methanol. evitachem.com This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. evitachem.com

The resulting alcohol, (5-bromopyridin-3-yl)methanol, is a versatile intermediate for further functionalization. bldpharm.comaldlab.com It can be oxidized to the corresponding aldehyde, 5-bromonicotinaldehyde, which is a substrate for various carbon-carbon bond-forming reactions, including aldol (B89426) reactions and the addition of organometallic reagents. rsc.orguni-muenchen.de

Furthermore, the alcohol itself can undergo homologation, a process that extends the carbon chain. While direct homologation methods exist, a common route involves converting the alcohol to a leaving group (e.g., a tosylate or halide) and then performing a nucleophilic substitution with a cyanide source, followed by hydrolysis to the extended carboxylic acid. Another approach involves using the derived aldehyde in reactions like the Wittig reaction to add a carbon unit, which can then be further modified. Such multi-step sequences starting from the reduced alcohol significantly expand the molecular complexity achievable from the initial this compound scaffold. uva.nl

Spectroscopic and Structural Elucidation of 5 Bromonicotinic Acid and Its Derivatives

Crystallographic Analysis

Crystallographic studies are pivotal in determining the three-dimensional arrangement of atoms within a crystal. For 5-bromonicotinic acid and its derivatives, both single-crystal and powder X-ray diffraction methods have been employed to elucidate their structures.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction offers high-resolution data on molecular conformation, crystal packing, and intermolecular forces.

The crystal structure of this compound reveals a largely planar molecule. researchgate.net However, obtaining suitable single crystals of the parent compound has proven difficult. acs.org Consequently, several solvates of this compound have been synthesized and their crystal structures determined. acs.orgacs.org These include solvates with ethyl acetate (B1210297), acetonitrile (B52724), and methanol (B129727). acs.orgacs.org

In the solid state, this compound itself forms centrosymmetric dimers. acs.orgfigshare.com This is in contrast to its solvates, where the molecular arrangement is dominated by the formation of infinite polar chains through heteromeric hydrogen bonds. acs.orgfigshare.com For instance, the ethyl acetate solvate crystallizes in the triclinic space group P-1, while the acetonitrile and methanol solvates crystallize in the monoclinic space groups P2(1)/c and P2(1)/m, respectively. acs.orgacs.org

A derivative, this compound [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was found to have a trans configuration with respect to the C=N double bond. researchgate.net Another derivative, 5-bromo-2-fluoronicotinic acid monohydrate, crystallizes in the orthorhombic space group P212121. researchgate.net

Crystal Data for this compound and its Solvates
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compoundC6H4BrNO2MonoclinicP2(1)/n5.1158(2)33.159(2)3.9500(1)9095.526(3)90
This compound ethylacetateC7H6BrNO2.5TriclinicP-18.2576(9)11.0316(12)17.648(2)93.901(10)104.527(12)91.486(6)
This compound acetonitrileC6.67H5BrN1.33O2MonoclinicP2(1)/c10.0042(9)16.6292(14)13.9717(11)9094.940(8)90
This compound methanolC6.5H5.5BrNO2.5MonoclinicP2(1)/m8.9533(14)19.434(3)13.951(2)90104.527(12)90

Data sourced from Aakeröy et al. (2001). acs.orgacs.org

Hydrogen bonding plays a crucial role in the crystal packing of this compound and its derivatives. In the parent compound, molecules form centrosymmetric dimers through self-complementary acid-acid hydrogen bonds. nih.gov These dimers are then connected into antiparallel ribbons by C–H⋯O and C–H⋯N hydrogen bonds. nih.gov The crystal structure also reveals Br⋯Br interactions, which contribute to the formation of an infinite layer of molecules. nih.gov

In contrast, the solvates of this compound exhibit heteromeric N–H⋯O and C–H⋯O hydrogen bonds, leading to the formation of infinite polar chains. acs.orgfigshare.com In the case of this compound [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, molecules are linked by intermolecular O–H⋯N, O–H⋯O, and C–H⋯O hydrogen bonds, forming layers. researchgate.net For 5-bromo-2-fluoronicotinic acid monohydrate, O–H⋯N hydrogen bonds interconnect the molecules to form infinite chains. researchgate.net The bromine atom is also involved in reinforcing and extending the structures through various halogen bonding interactions such as Br···O, Br···Br, and Br···π. researchgate.net

Powder X-ray Diffraction for Polymorph and Solvate Characterization

Powder X-ray diffraction (PXRD) is a valuable tool for characterizing polymorphic forms and solvates. The crystal structure of this compound itself was solved from high-resolution X-ray powder diffraction data, as obtaining single crystals proved challenging. acs.orgnih.gov The powder diffraction pattern was indexed to a monoclinic unit cell with the space group P2(1)/n. acs.org This technique, combined with a direct-space structure solution approach using the Monte Carlo method, has been successfully applied to determine the crystal structures of this compound and its solvates. acs.orgacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for confirming the chemical structure of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra have been reported and are consistent with its proposed structure. semanticscholar.orgmedchemexpress.comtcichemicals.com

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyridine (B92270) ring. semanticscholar.org The chemical shifts allow for the assignment of the respective ring hydrogens. semanticscholar.org For example, in a study of its reaction products, the hydrogens on the pyridine ring were well separated, with the 2-H proton being the most deshielded. semanticscholar.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. semanticscholar.org The spectral data for derivatives of this compound have also been reported and used for structural confirmation. semanticscholar.org

¹H NMR and ¹³C NMR Data for a Derivative of this compound
NucleusChemical Shift (δ, ppm)
¹H NMR (acetone-d₆)3.81 (s, 3H), 5.79 (s, 1H), 7.00 (d, J=8.8 Hz, 2H), 7.44 (d, J=8.8 Hz, 2H), 8.34 (t, J=2.0 Hz, 1H), 8.89 (d, J=2.0 Hz, 1H), 9.11 (d, J=2.0 Hz, 1H)
¹³C NMR (acetone-d₆)39.27, 55.71, 115.72, 119.92, 127.47, 128.33, 129.91, 134.36, 136.59, 146.63, 150.94, 153.26, 160.84, 165.89

Data for Methyl 5-(α-(4-methoxyphenyl)cyanomethyl)nicotinate, a derivative of this compound. Sourced from Wang and Biehl (1997). semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.comavantorsciences.com The spectrum, typically obtained using a KBr disc or as a nujol mull, is consistent with the structure of the compound. nih.govguidechem.com The IR spectra of derivatives, such as this compound [1-(4-chlorophenyl)methylidene]hydrazide, have also been used for characterization. researchgate.net

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS) for Product Characterization and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the characterization and purity assessment of this compound and its derivatives. Coupled with chromatographic separation methods like Gas Chromatography (GC) and Liquid Chromatography (LC), MS provides crucial information on molecular weight, elemental composition, and structural features of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable derivatives of this compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). This high-energy ionization process often leads to the fragmentation of the molecular ion. The resulting mass spectrum displays the molecular ion peak (M+), which confirms the molecular weight, and a series of fragment ion peaks that provide a unique fingerprint for the compound, aiding in its structural elucidation. chemguide.co.uklibretexts.org

The presence of a bromine atom in this compound and its derivatives is readily identifiable in the mass spectrum due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br. nih.gov This results in a characteristic M+ and M+2 isotopic pattern, where two peaks of almost equal intensity are separated by two mass units (m/z). nih.govsavemyexams.com This distinctive isotopic signature is a key indicator for the presence of bromine in a molecule.

For instance, the GC-MS analysis of this compound shows a prominent molecular ion peak cluster at m/z 201 and 203. nih.gov The fragmentation pattern of carboxylic acids often involves the loss of hydroxyl (•OH, M-17) and carboxyl (•COOH, M-45) radicals. libretexts.org In the case of this compound, characteristic fragment ions are observed at m/z 183/185 (loss of •OH) and m/z 156 (loss of •COOH). nih.gov

Table 1: GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
20397.30[C6H481BrNO2]+ (Molecular Ion)
20199.99[C6H479BrNO2]+ (Molecular Ion)
18536.46[C6H381BrNO]+
18335.90[C6H379BrNO]+
15622.19[C5H3BrN]+

Data sourced from PubChem CID 88707 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile derivatives of this compound. ijpra.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and the eluent is then introduced into the mass spectrometer. Common ionization techniques used in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are softer ionization methods that typically result in less fragmentation and a more prominent molecular ion peak. nih.govijpra.com This is highly advantageous for confirming the molecular weight of the target compound and assessing its purity.

LC-MS has been effectively used to characterize derivatives of this compound, such as its esters. For example, the investigation of 10-methoxy-1,6-dimethylergoline-8-methanol this compound ester (Nicergoline) and its related substances was performed using HPLC coupled with atmospheric pressure ionization mass spectrometry (API-MS) to determine their molecular weights. ijpra.com Furthermore, derivatization of peptides with this compound N-hydroxysuccinimide ester allows for clear differentiation of N-terminal product ions in tandem mass spectrometry (MS/MS) due to the characteristic bromine isotope pattern. nih.gov

The purity of this compound and its derivatives can be quantitatively assessed using chromatographic techniques coupled with UV or MS detection. pubcompare.ailgcstandards.com By analyzing the integrated peak area of the main compound relative to the total peak area of all detected components, the percentage purity can be determined. For instance, a certificate of analysis for this compound reported a purity of 99.55% as determined by HPLC with UV detection at 220 nm. lgcstandards.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to model the structural and electronic characteristics of 5-bromonicotinic acid. chemicalbook.com These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

DFT studies have been instrumental in analyzing the electronic structure of this compound, both in the gaseous phase and in various solvents. chemicalbook.com The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's electronic transitions and reactivity.

The energy gap between the HOMO and LUMO is a key parameter derived from these calculations. For this compound, the majority of electronic transitions are of the π to π* type. chemicalbook.com The solvent environment has a discernible impact on the electronic properties, with studies showing variations in the HOMO-LUMO energy gap in different media like water, chloroform, diethyl ether, and acetonitrile (B52724). chemicalbook.com For instance, the energy difference is highest in diethyl ether (5.46522 eV) compared to other solvents and the gas phase. chemicalbook.com

Natural Bond Orbital (NBO) analysis, another facet of electronic structure calculations, helps in understanding the charge transfer and intramolecular interactions. nih.gov For this compound, NBO analysis has identified significant stabilization energies arising from electron delocalization between orbitals. chemicalbook.com

A comprehensive study utilized DFT to evaluate the influence of electron-donating and electron-withdrawing groups on nicotinic acid, with this compound being a key subject. nih.gov This research determined molecular parameters in both gas and solvent phases, providing a detailed picture of the electronic landscape. nih.gov

Table 1: Calculated Electronic Properties of this compound in Different Media

Medium Absorption Wavelength (nm) HOMO-LUMO Energy Gap (eV)
Gas Phase 299.17 chemicalbook.com Data not available
Diethyl Ether 294.44 chemicalbook.com 5.46522 chemicalbook.com
Water Data not available Data not available
Chloroform Data not available Data not available
Acetonitrile Data not available Data not available

This table is based on available data from the cited sources. "Data not available" indicates that the specific value was not found in the provided search results.

DFT calculations are also pivotal in predicting and interpreting the spectroscopic features of this compound. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) have been performed and correlated with experimental data. chemicalbook.com This allows for the assignment of specific vibrational modes to different functional groups within the molecule. chemicalbook.com

Furthermore, Time-Dependent DFT (TD-DFT) has been used to predict the UV-Visible absorption spectra of the compound. chemicalbook.com The calculated maximum absorption wavelengths in the gas phase and in diethyl ether are 299.17 nm and 294.44 nm, respectively. chemicalbook.com These theoretical predictions are in good agreement with experimental observations, validating the computational models used.

Understanding the reactive sites of a molecule is crucial for predicting its chemical behavior. Fukui analysis, a method based on DFT, is employed to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, and radical attack. nih.govresearchgate.net For this compound, Fukui analysis has been used to map out these reactive areas, providing insights into its potential interactions with other chemical species. chemicalbook.comnih.gov The electrostatic potential (ESP) map is another tool used to visualize the charge distribution and predict reactive zones. chemicalbook.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations offer a dynamic view of how this compound behaves and interacts within larger systems, which is particularly relevant for material design.

Grand Canonical Monte Carlo (GCMC) simulations are a computational technique used to study adsorption processes in porous materials. In the context of materials synthesized using this compound, such as metal-organic frameworks (MOFs), GCMC simulations have been employed to investigate their capacity for gas adsorption, for instance, of hydrogen. rsc.orgresearchgate.net These simulations can predict adsorption isotherms, which describe the amount of gas adsorbed at different pressures, and help in identifying preferential binding sites within the material's pores. rsc.orgacs.org

For a cobalt-based MOF synthesized with this compound, GCMC simulations were used to study hydrogen adsorption at 77 K. rsc.org The simulations, which keep the chemical potential, volume, and temperature constant, provide an atomistic model of the adsorption process. rsc.org

Molecular Dynamics (MD) simulations provide a time-resolved picture of the atomic and molecular motions within a material. crukcambridgecentre.org.uk While specific MD simulation studies focusing solely on this compound for material design were not prevalent in the search results, this technique is a cornerstone of computational materials science. crukcambridgecentre.org.uk MD simulations can be used to assess the structural stability, transport properties, and mechanical characteristics of materials incorporating this compound or its derivatives. For instance, MD simulations have been used to visualize the binding of related molecules to biological receptors, providing insights that can guide the design of new therapeutic agents. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

In silico methods, which utilize computer simulations, are integral to modern drug discovery and materials science. They enable the efficient evaluation of chemical libraries and provide insights into the relationship between a molecule's structure and its biological activity or material properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is crucial for understanding the interactions that drive biological activity.

Studies have employed molecular docking to investigate the potential of this compound and its derivatives as inhibitors of various biological targets. For instance, in silico docking studies have been performed to evaluate the therapeutic properties of this compound against proteins associated with Hepatitis A (PDB ID: 2A4O), Hepatitis B (PDB ID: 6CWD), and Hepatitis C (PDB ID: 2OC8). researchgate.net These analyses, often carried out using tools like Autodock Vina, help to predict binding affinities and identify key interactions between the ligand and the active site of the target protein. researchgate.net

The investigation of niacin derivatives, including bromo-substituted compounds, has utilized docking methodologies to explore interactions with lipoproteins, which are crucial for cholesterol transport. dergipark.org.tr These studies rely on scoring functions based on chemical potential and total energy to estimate the binding affinity. dergipark.org.tr Furthermore, Fukui analysis, a method derived from density functional theory (DFT), can be used to identify the reactive sites on the niacin derivatives that are most likely to be involved in the binding interactions. dergipark.org.tr In a similar vein, molecular docking has been applied to understand the interactions of 5-bromo-2-aryl benzimidazoles, derivatives of this compound, with the active site of the α-glucosidase enzyme, a target in diabetes therapy. researchgate.net

Table 1: Examples of Molecular Docking Studies with this compound and Derivatives

Ligand Target Protein (PDB ID) Computational Tool/Method Key Objective Reference
This compound Hepatitis A (2A4O), B (6CWD), C (2OC8) proteins Autodock Vina (in PyRx) Evaluation of antiviral potential. researchgate.net
Bromo-nicotinic acids Human apolipoprotein A-I (1av1) Chemical potential and total energy-based scoring Investigation of binding with lipoproteins. dergipark.org.tr
5-bromo-2-aryl benzimidazoles α-glucosidase Molecular Docking Understanding enzyme-inhibitor interactions for diabetes research. researchgate.net

High-Throughput Virtual Screening (HTVS) is a computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. protheragen.ainih.gov This resource-efficient method can be either structure-based, relying on docking simulations, or ligand-based, using the similarity to known active compounds. protheragen.ai

A notable application of HTVS was in a study targeting the MurB protein of Waddlia chondrophila, an emerging pathogen. researchgate.net Researchers screened a library of 30,792 molecules against a model of the MurB protein. researchgate.net The screening process involved several filters, including adherence to Lipinski's rules for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions. researchgate.net This systematic filtering narrowed the vast initial library down to a handful of promising candidates for further investigation. researchgate.net While this compound itself was analyzed in the same study using DFT methods, the HTVS portion demonstrates a powerful approach for identifying novel lead compounds that could be structurally related. researchgate.net

Table 2: Funnel of High-Throughput Virtual Screening for MurB Protein Inhibitors

Screening Stage Number of Molecules Criteria Reference
Initial Library 30,792 Molecules docked against MurB model. researchgate.net
Post-Docking Filter 5,238 Suitable for further steps based on initial docking scores. researchgate.net
Lipinski's & ADMET Filter 20 Passed Lipinski's Rule of Five and ADMET property analysis. researchgate.net
Final Selection 5 Selected based on interaction analysis, binding energy (ΔG), and inhibition constant (Ki) values. researchgate.net

Machine Learning Applications in Material Design and Property Prediction

The integration of machine learning (ML) with computational chemistry is revolutionizing material science and chemical biology. crukcambridgecentre.org.uk ML models can learn from vast datasets to predict molecular properties, identify novel compounds, and accelerate the design of materials with desired characteristics. crukcambridgecentre.org.ukarxiv.org

In the context of property prediction, a language model-based ML approach called DeepMet has been used to identify unknown metabolites from large-scale metabolomics data. biorxiv.org This system successfully identified this compound in a human blood metabolome dataset. The identification was achieved by matching the experimental tandem mass spectrometry (MS/MS) spectrum of an unknown peak with the MS/MS spectrum predicted by the ML model for the structure of this compound. The finding was subsequently validated by comparing it to the spectrum of a synthetic standard. biorxiv.org

In the realm of material design, machine learning is used to understand complex structure-property relationships and guide the synthesis of new materials. crukcambridgecentre.org.uk A significant example involves the development of a versatile additive for perovskite solar cells. Researchers applied an ML-assisted approach to identify 4-amino-5-bromonicotinic acid, a derivative of this compound, as an effective additive. mdpi.com This additive was shown to improve the crystallinity and passivate defects in perovskite films, leading to a substantial boost in power conversion efficiency and long-term stability of the solar cell devices. mdpi.com

Table 3: Machine Learning Applications Involving this compound and Derivatives

Application Area Compound Machine Learning Approach Outcome Reference
Property Prediction This compound Language model (DeepMet) for MS/MS spectral prediction. Identification of the compound in a human blood metabolome dataset. biorxiv.org
Material Design 4-amino-5-bromonicotinic acid ML-assisted additive development. Improved efficiency (to 25.0%) and stability of perovskite solar cells. mdpi.com

Compound Index

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Developmentresearchgate.netbenchchem.com

5-Bromonicotinic acid has been successfully employed as a ligand to construct novel Metal-Organic Frameworks (MOFs) with multifunctional properties. researchgate.net These materials have shown potential in various applications, including gas purification, owing to their unique structural and chemical characteristics. researchgate.net

The synthesis of MOFs utilizing this compound as a ligand has been achieved through methods such as hydrothermal reactions. rsc.org In a notable example, two new MOFs, [Cd(5-BrNic)₂]n (a cadmium-based MOF) and [Co(5-BrNic)₂(H₂O)]n (a cobalt-based MOF), were synthesized by reacting this compound with cadmium(II) and cobalt(II) salts in water under hydrothermal conditions. rsc.org The use of ancillary ligands, such as 1,10-phenanthroline (B135089) and 2,2′-biimidazole, has also been explored in hydrothermal syntheses with various metal(II) nitrates (Zn, Cd, Co, and Pb) to generate a range of coordination compounds. osti.gov

The versatility of this compound extends to its derivatives as well. For instance, a ligand derived from this compound, 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃L), has been used to synthesize a series of cadmium(II) coordination polymers with varying dimensionalities. acs.org Another derivative, 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene) nicotinohydrazide, has been synthesized from 5-imidazolyl nicotinic acid, which in turn is prepared from this compound, and used to create porous 3-D Cd(II) MOFs. rsc.org

The coordination of this compound with different metal ions leads to a remarkable structural diversity in the resulting MOFs, with architectures spanning from 0D to 3D. osti.gov The tethered bromine atom on the ligand plays a crucial role in extending and reinforcing these structures through various non-covalent interactions, including halogen bonding (Br···O, Br···Br) and π-π stacking interactions. osti.gov

This diversity is exemplified by a series of compounds generated with this compound and various metal ions. These include a 3D metal-organic framework with a seh-3,5-P21/c topology for a cadmium-based MOF, 2D interdigitated layers with a sql topology for zinc- and cobalt-based MOFs, 1D chains, and 0D discrete monomers. osti.gov

Furthermore, the use of ancillary ligands can influence the final dimensionality. For example, using a derivative of this compound, five different cadmium(II) coordination polymers were synthesized, showcasing structures from 1D chains to 3D helical networks. acs.org The dimensionality and topology of these MOFs are influenced by the coordination modes of the ligand and the metal ion, as well as the presence of other ligands. For instance, a cadmium-based MOF, [Cd(HL)(DMF)]n, exhibits a 2D helical structure with a (4·8²) topology, while another, [Cd₄(HL)₄(H₂O)₆]n, forms a 3D helical structure. acs.org

MOFs synthesized from this compound exhibit a range of functional properties, including luminescence and magnetism, which are directly related to the choice of the metal center and the resulting crystal structure.

Certain MOFs derived from this compound display significant luminescent properties. A prime example is the cadmium-based MOF, [Cd(5-BrNic)₂]n, which exhibits intense photoluminescence in the solid state at room temperature. rsc.org This property is often attributed to intraligand π-π* transitions. The coordination of the ligand to the metal center can lead to a red-shift in the emission spectrum compared to the free ligand. mdpi.com The luminescent behavior of these materials opens up possibilities for their use in sensing and optical applications. nih.govresearchgate.net

The magnetic properties of this compound-based MOFs are determined by the nature of the metal ions and the way they are bridged by the ligands. The cobalt-based MOF, [Co(5-BrNic)₂(H₂O)]n, demonstrates antiferromagnetic interactions between the Co(II) ions. rsc.org This magnetic behavior was characterized by a J value of -4.1 cm⁻¹, indicating a weak antiferromagnetic coupling between the adjacent cobalt centers. rsc.org The study of these magnetic properties is crucial for the development of new magnetic materials with potential applications in data storage and spintronics. nih.govmdpi.com

Functional Properties of MOFs

Development of Multifunctional Coordination Compounds

This compound has emerged as a significant ligand in the development of multifunctional coordination compounds, which are of great interest in advanced materials science due to their diverse and tunable properties. These compounds are formed through the coordination of metal ions with organic ligands, creating structures with unique magnetic, luminescent, and biomedical characteristics.

Lanthanide-based Coordination Polymers

The use of this compound in conjunction with lanthanide(III) ions has led to the successful synthesis of novel multifunctional coordination compounds. rsc.org Through hydrothermal methods, researchers have created four new coordination compounds utilizing lanthanide ions such as Dysprosium (Dy), Terbium (Tb), Ytterbium (Yb), and Neodymium (Nd). rsc.org These materials are notable for their varied structures and dimensionalities, which in turn give rise to interesting magnetic and luminescent properties. rsc.org

The coordination of this compound with different lanthanide ions results in distinct crystal structures and coordination geometries. For instance, studies have shown that the terbium complex can form a one-dimensional chain-like polymeric structure, where the 5-bromonicotinate anions bridge neighboring terbium ions. researchgate.net In contrast, the samarium complex has been observed to form a dimeric molecular structure. researchgate.net This structural diversity highlights the versatility of this compound as a ligand in creating a range of lanthanide-based coordination polymers with potentially tunable properties. researchgate.netacs.org

The table below summarizes the lanthanide-based coordination compounds synthesized with this compound and their observed properties. rsc.org

Lanthanide IonCompound DimensionalityKey Properties Investigated
Dysprosium (Dy)VariesMagnetic, Luminescence, Cytotoxicity
Terbium (Tb)1D Chain-like PolymerMagnetic, Luminescence, Cytotoxicity
Ytterbium (Yb)VariesMagnetic, Luminescence, Cytotoxicity
Neodymium (Nd)VariesMagnetic, Luminescence, Cytotoxicity

This table is based on findings from the synthesis of four novel multifunctional coordination compounds. rsc.org

These lanthanide-based coordination polymers are being explored for various applications, including luminescent materials. researchgate.netugr.esehu.eus The specific luminescent characteristics of these compounds make them candidates for further investigation in the field of advanced materials. rsc.org

Investigation of Non-Cytotoxic Materials for Biomedical Applications

A significant aspect of the research into lanthanide-based coordination compounds with this compound is the evaluation of their potential for biomedical applications. rsc.org A critical requirement for any material intended for biomedical use is a lack of toxicity to human cells.

Recent studies have demonstrated promising results in this area. The four novel multifunctional coordination compounds based on this compound and various lanthanide(III) ions (Dy, Tb, Yb, and Nd) were found to exhibit a complete absence of cytotoxicity. rsc.org These tests were conducted on both cancerous and non-cancerous Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal barrier. rsc.org

The non-cytotoxic nature of these compounds, combined with their luminescent properties, makes them excellent candidates for further research in the development of luminescent materials for biomedical applications. rsc.org This opens up possibilities for their use in areas such as bio-imaging and diagnostics, where materials that are both visible under certain conditions and harmless to biological tissues are highly sought after. The research underscores the potential of this compound in the design of advanced, safe, and functional materials for the biomedical field. rsc.orgugr.esehu.eus

Applications in Medicinal and Pharmaceutical Chemistry

Drug Discovery and Development as a Core Building Block

The utility of 5-bromonicotinic acid as a fundamental scaffold in drug discovery is well-established. Its structural framework allows for the systematic modification and introduction of various functional groups, a cornerstone of modern medicinal chemistry aimed at optimizing the efficacy, safety, and pharmacokinetic profiles of new drug candidates.

This compound is a key starting material in the synthesis of several important pharmaceutical agents. Its reactive nature facilitates its incorporation into more complex molecular architectures. A notable example is its use as a precursor in the synthesis of Nicergoline (B1678741), a medication used to treat cerebrovascular and peripheral vascular disorders. It is also utilized in the production of 5-oxynicotinic acid, another compound of interest in pharmaceutical research. The ability to serve as a foundational element for such diverse molecules underscores its importance in the synthesis of novel drugs.

The exploration of Structure-Activity Relationships (SAR) is a critical process in drug development, where the chemical structure of a compound is systematically altered to understand its impact on biological activity. This compound is an ideal candidate for SAR studies due to its modifiable structure. The bromine atom and the carboxylic acid group on the pyridine (B92270) ring provide convenient handles for synthetic chemists to introduce a variety of substituents. By creating a library of derivatives and assessing their biological effects, researchers can identify the key structural features responsible for a desired pharmacological effect. This iterative process of synthesis and testing allows for the rational design of more potent and selective drug candidates. The insights gained from SAR studies on this compound derivatives are invaluable for optimizing lead compounds and advancing them through the drug development pipeline.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, with a particular focus on cardiovascular pharmacology.

Research into the cardiovascular effects of this compound derivatives has revealed their potential as antiarrhythmic agents.

Specific amide derivatives of this compound have been investigated for their ability to modulate cardiac rhythm. Studies have shown that compounds such as this compound diethylamide, 1,2,4-triazolamide-5-bromonicotinic acid, and this compound monoethanolamide exhibit antiarrhythmic properties. google.com These derivatives have been observed to produce a pronounced negative chronotropic effect, leading to a reduction in heart rate. google.com This activity suggests a potential therapeutic application in the management of cardiac arrhythmias.

Compound NameObserved Effect
This compound diethylamideNegative chronotropic effect, heart rate reduction
1,2,4-triazolamide-5-bromonicotinic acidNegative chronotropic effect, heart rate reduction
This compound monoethanolamideNegative chronotropic effect, heart rate reduction

The evaluation of the antiarrhythmic potential of this compound derivatives relies on a variety of preclinical models that mimic human cardiac arrhythmias. These models are essential for understanding the efficacy and mechanism of action of new compounds before they can be considered for human trials.

In-vitro models often utilize isolated cardiac tissues or cells. Examples include:

Isolated ventricular myocytes: These allow for the study of the effects of compounds on the electrical activity of individual heart cells.

Guinea pig papillary muscles: This preparation is used to assess the effects on action potential duration and refractory period.

Langendorff-perfused heart: This model involves perfusing an isolated heart with a nutrient-rich solution, allowing for the study of global cardiac function and arrhythmias in a controlled ex-vivo environment.

In-vivo models employ animal subjects to study the effects of compounds in a whole-organism context. Common animal models include:

Rodents (mice and rats): Often used for initial screening and genetic models of arrhythmia.

Larger mammals (rabbits, dogs, pigs, and goats): These animals have cardiac physiology that more closely resembles that of humans and are used for more advanced preclinical testing.

Specific arrhythmia models that can be induced in these animals include:

Transverse Aortic Constriction: A model for pressure-overload induced heart failure and associated arrhythmias.

Myocardial Ischemia: Mimicking the conditions of a heart attack to study arrhythmias that arise from reduced blood flow.

Genetic Models: Animals bred with specific genetic mutations that predispose them to cardiac arrhythmias.

These preclinical models are crucial for characterizing the electrophysiological effects of this compound derivatives and determining their potential as antiarrhythmic drugs.

Antimicrobial Agents

Antibacterial Activity of Hydrazide Derivatives

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of multidrug-resistant pathogens. Within this field, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, known to exhibit a wide spectrum of biological activities, including antibacterial effects. nih.govnih.gov Researchers have synthesized and investigated numerous hydrazide derivatives for their potential to combat various bacterial strains. daneshyari.comekb.egmdpi.commdpi.com

A specific derivative of this compound has demonstrated significant potential in this area. The compound, this compound [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol (B129727) solvate, was synthesized through the condensation reaction of this compound hydrazide with 4-chlorobenzaldehyde (B46862). researchgate.net Preliminary biological testing of this compound revealed that it possesses excellent antibacterial activity. researchgate.net This finding highlights the utility of the this compound scaffold in the development of new and effective antibacterial agents. The core structure, featuring a bromine atom on the pyridine ring, provides a versatile platform for chemical modification, which is a key aspect of designing new drugs to overcome microbial resistance. nbinno.com

Below is a data table summarizing the key aspects of the synthesized hydrazide derivative.

Compound NamePrecursorsSynthesis MethodKey Finding
This compound [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvateThis compound hydrazide, 4-chlorobenzaldehydeCondensation ReactionExcellent antibacterial activity researchgate.net

Neurodegenerative Disorders Research

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a crucial signaling molecule in the human body, involved in processes like neuronal communication. nih.gov However, the overproduction of NO by the neuronal isoform of nitric oxide synthase (nNOS) has been identified as a contributing factor to the pathology of various neurodegenerative disorders and neuropathic pain. nih.govmdpi.com This excessive NO production can lead to neurotoxic effects. maastrichtuniversity.nl Consequently, the development of small molecules that can selectively inhibit nNOS over its other isoforms (eNOS and iNOS) is a significant therapeutic goal. nih.govmdpi.com Achieving high selectivity is crucial to avoid potential side effects, such as cardiovascular issues, that could arise from inhibiting the wrong isoform. mdpi.com

The search for selective nNOS inhibitors is an active area of research, with numerous studies focusing on the design and synthesis of compounds that can effectively target the enzyme's active site. nih.govnih.gov These inhibitors are often developed to mimic the natural substrate, L-arginine, or to bind to other key regions of the enzyme. nih.govmaastrichtuniversity.nl While this compound itself is not a direct inhibitor of nNOS, its structural features make it a valuable starting material or scaffold for the synthesis of more complex molecules designed for this purpose. nbinno.com The pyridine core and the bromine substituent offer multiple points for chemical modification, allowing for the creation of derivatives with optimized potency and selectivity for nNOS. nbinno.com The development of such inhibitors represents a promising strategy for creating new treatments for conditions like Alzheimer's, Parkinson's, and stroke. nih.govnih.gov

Anticancer Drug Research and Development

The development of novel anticancer agents is a cornerstone of medicinal chemistry, aimed at discovering more effective and targeted therapies. researchgate.net Heterocyclic compounds, in particular, form the basis of many anticancer drugs. dntb.gov.uanih.gov The unique structure of this compound, which includes a pyridine ring, a carboxylic acid group, and a bromine atom, makes it a versatile building block for synthesizing new therapeutic candidates. nbinno.com This versatility allows chemists to incorporate it into more complex molecular architectures designed to interact with specific biological targets involved in cancer progression. nbinno.comnih.gov

Research has shown that scaffolds containing bromo-substituted rings can be integral to potent anticancer compounds. For instance, derivatives based on a 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and shown to possess cell growth inhibitory activities against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com One such derivative demonstrated significant activity against MCF-7 cells with an IC₅₀ value of 2.93 ± 0.47 µM. mdpi.com While this specific example does not use this compound directly, it illustrates the potential of the bromo-substituted aromatic motif in anticancer drug design. The principles from such studies can inform the strategic use of this compound to create novel compounds for evaluation in cancer research. nih.gov

The table below presents findings for a related bromo-substituted compound, illustrating the potential of this chemical class in cancer therapy.

Compound ClassCancer Cell LineActivity MeasurementResult
1-benzyl-5-bromoindolin-2-one derivative (7d)Breast (MCF-7)IC₅₀2.93 ± 0.47 µM mdpi.com
1-benzyl-5-bromoindolin-2-one derivative (7c)Breast (MCF-7)IC₅₀7.17 ± 0.94 µM mdpi.com

Immunological Applications

Haptenation for Monoclonal Antibody Production

This compound plays a significant role in immunological research, specifically in the production of monoclonal antibodies through a process called haptenation. nih.gov Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. nih.govatu.iemanchester.ac.uk This conjugation makes the small molecule "visible" to the immune system, enabling the production of antibodies that can specifically recognize and bind to it. nih.govdntb.gov.ua

In a notable application, this compound was used as a hapten to develop a monoclonal antibody-based assay for the drug nicergoline. nih.gov Nicergoline is hydrolyzed into two main products, one of which is this compound. nih.gov To create the necessary immunogen, this compound was chemically coupled to a carrier protein, bovine serum albumin (BSA). nih.gov This conjugate, where multiple molecules of the hapten were attached to a single protein molecule, was then used to immunize mice. nih.gov The resulting immune response produced hybridomas that secreted monoclonal antibodies specifically recognizing the this compound epitope. nih.gov

These antibodies were then used in a hapten-inhibition ELISA (Enzyme-Linked Immunosorbent Assay). The results showed that the antibody's binding could be inhibited by free this compound, demonstrating the antibody's specificity. nih.gov This research successfully established a method for producing specific monoclonal antibodies against a small molecule, showcasing the utility of this compound as a hapten in the development of important analytical tools for pharmacology and diagnostics. nih.gov

HaptenCarrier ProteinApplicationKey Outcome
This compoundBovine Serum Albumin (BSA)Production of monoclonal antibodies against a metabolite of nicergoline nih.govSuccessful generation of specific monoclonal antibodies for use in a hapten-inhibition ELISA nih.gov

Development of Epitope-Specific Antibodies

In the realm of immunology and drug development, the generation of antibodies that recognize specific molecular features, or epitopes, is of paramount importance. Small molecules, known as haptens, are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, such as a protein. This compound has been successfully employed as a hapten in the development of epitope-specific monoclonal antibodies.

A notable application is in the generation of antibodies against the drug nicergoline. In this context, this compound, a hydrolysis product of nicergoline, is chemically modified to act as a hapten. This hapten is then conjugated to a carrier protein, bovine serum albumin (BSA), to create an immunogen. nih.gov The extent of this conjugation, or haptenation, is a critical factor in producing a robust immune response. Research has shown that conjugates with a high molar ratio of this compound to BSA are effective for both immunizing mice and for screening the resulting hybridomas to select for specific antibody-producing cells. nih.gov

The specificity of the antibodies generated using the this compound hapten can be characterized using techniques such as hapten-inhibition ELISA. This method assesses the ability of the free hapten (this compound) or the target molecule (nicergoline) to inhibit the binding of the antibody to the hapten-protein conjugate coated on a microtiter plate. Studies have demonstrated that monoclonal antibodies raised against a this compound-BSA conjugate exhibit specific binding to both the hapten and nicergoline, confirming that this compound effectively mimics a key epitope of the drug molecule. nih.gov This approach allows for the development of immunoassays for the detection and quantification of nicergoline in biological samples.

ParameterValueReference
Moles of this compound per mole of BSA in immunogen41 nih.gov
50% Inhibition of antibody binding by this compound (BNA)147 +/- 6 µg nih.gov
50% Inhibition of antibody binding by nicergoline500 +/- 30 µg nih.gov

Radiopharmaceutical Chemistry

Iodopyridine-for-Iodobenzene Substitution in Radioligand Design

In the design of radioligands for imaging and therapy, particularly in oncology, the pharmacokinetic properties of the molecule are crucial. The substitution of an iodobenzene (B50100) ring with an iodopyridine ring has been explored as a strategy to potentially improve these properties, such as accelerating normal tissue clearance. This compound has served as a key starting material in the synthesis of such modified radioligands.

An example of this application is in the development of an analogue of m-iodobenzylguanidine (MIBG), a radiotracer used for the detection and treatment of neuroendocrine tumors. The goal was to create 3-guanidinomethyl-5-iodopyridine (GMIP), where the iodobenzene moiety of MIBG is replaced by an iodopyridine ring. The synthesis of a precursor to GMIP began with this compound. This approach highlights the utility of this compound as a scaffold for constructing complex radiopharmaceutical precursors. The bromine atom on the pyridine ring can be replaced with an iodine radioisotope, such as iodine-123 or iodine-131, at a later stage in the synthesis, a process known as radioiodination. While direct conversion of the silicon precursor synthesized from this compound to the final product proved challenging, a radioiodinated version of the target compound was successfully prepared through the iododestannylation of a tin precursor, achieving a radiochemical yield of 65-70%.

Proteomics and Analytical Chemistry

Derivatization Methods for Peptide and Protein Analysis

Chemical derivatization plays a crucial role in proteomics by enhancing the analytical properties of peptides and proteins, particularly for mass spectrometry-based analysis. This compound derivatives have been developed as effective reagents for this purpose.

A novel derivatization method utilizing the N-hydroxysuccinimide (NHS) ester of this compound (BrNA-NHS) has been developed to facilitate the determination of the amino acid sequences of peptides by tandem mass spectrometry (MS/MS). nih.gov This reagent specifically targets the N-terminal α-amino group of peptides.

The key advantage of this method lies in the unique isotopic signature of bromine, which exists in nature as two stable isotopes, 79Br and 81Br, in nearly equal abundance. When a peptide is labeled with the 5-bromonicotinyl group, any fragment ion in the MS/MS spectrum that contains the N-terminus will appear as a characteristic doublet, with two peaks separated by two mass units. nih.gov This distinctive pattern allows for the unambiguous identification of the N-terminal product ions (b-ions), greatly simplifying the process of de novo sequencing of the peptide.

Research has demonstrated the efficiency and selectivity of this derivatization. Using a test peptide (Gln-Arg-Leu-Gln-Ser-Asn-Gln-Leu-Lys), it was found that the α-amino group was completely acylated with BrNA-NHS within 30 minutes at pH 6.5 and 37°C. nih.gov Under these conditions, the ε-amino group of the C-terminal lysine (B10760008) residue was only partially modified, suggesting that it is possible to achieve selective derivatization of the N-terminus. nih.gov This method has been successfully applied to determine the amino acid sequences of peptides derived from the enzymatic digestion of porcine kidney aminoacylase (B1246476) I. nih.gov

PeptideDerivatization ConditionsExtent of Acylation (α-amino group)Extent of Acylation (ε-amino group of Lysine)Reference
Gln-Arg-Leu-Gln-Ser-Asn-Gln-Leu-LysBrNA-NHS (1:40 molar ratio), pH 6.5, 37°C, 30 minComplete~20% nih.gov

Acetylation is a common chemical modification used in proteomics to alter the properties of peptides, often to improve their performance in mass spectrometry analysis. This modification typically targets the N-terminal α-amino group and the ε-amino group of lysine residues. While various reagents, such as acetic anhydride, are commonly used for this purpose, the use of this compound for acetylation in this context is not described in the reviewed scientific literature. The derivatization described in the previous section, which involves the addition of a 5-bromonicotinoyl group, is an acylation reaction, but it is not specifically referred to as acetylation, a term typically reserved for the introduction of an acetyl group (CH₃CO-). Therefore, the specific application of this compound for acetylation to enhance proteomic analysis is not documented in the available research.

Receptor Agonist Identification

Information regarding the use of this compound as a scaffold for the development of GPR109a receptor agonists is not available in the reviewed scientific literature. Research on agonists for the GPR109a receptor has explored a variety of other chemical structures.

Applications in Agrochemical Sciences

Formulation of Agrochemical Compounds

Agrochemical formulations are complex mixtures designed to optimize the delivery and performance of the active ingredient. These formulations can be in various forms, such as emulsifiable concentrates (EC), suspension concentrates (SC), or water-dispersible granules (WG). The components of these formulations are carefully selected to ensure the active ingredient remains stable, is easily diluted for application, and adheres effectively to the target pest or plant.

Interactive Table: Common Agrochemical Formulation Types

Formulation Type Description Key Components
Emulsifiable Concentrate (EC) A liquid formulation where the active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water. Active Ingredient, Solvent, Emulsifier
Suspension Concentrate (SC) A stable suspension of a solid active ingredient in a liquid (usually water). Active Ingredient, Water, Dispersing Agents, Wetting Agents

Intermediate for Biologically Active Agro-Compounds

The most significant application of 5-bromonicotinic acid in agrochemical sciences is its role as a key intermediate in the synthesis of a variety of biologically active compounds. The pyridine (B92270) ring is a common feature in many successful pesticides, and the bromo- and carboxylic acid functional groups on this compound offer versatile reaction sites for chemical modification.

Research in the agrochemical industry continuously explores the synthesis of novel compounds derived from pyridine-based structures to address challenges such as pest resistance and the need for more environmentally benign solutions. This compound serves as a starting material for creating new molecules with herbicidal, fungicidal, and insecticidal properties.

Herbicides: Pyridine carboxylic acids are a well-known class of herbicides. The synthesis of novel picolinic acid derivatives, for example, has been a focus of research for developing new herbicides with improved efficacy and weed spectrum.

Fungicides: The pyridine moiety is also present in several classes of fungicides. By modifying the this compound structure, researchers can design new compounds that target specific fungal pathogens, potentially offering new modes of action to combat resistance.

Insecticides: The development of novel insecticides is another area where this compound can be utilized. For instance, the synthesis of new neonicotinoid analogs and other insecticidal compounds often involves pyridine-based intermediates.

Detailed research and patent literature describe the synthesis of various agrochemical compounds where this compound or its close derivatives are used as a foundational element. These synthetic pathways typically involve multi-step reactions to build more complex molecules with the desired biological activity.

Interactive Table: Examples of Research on Pyridine-Based Agrochemicals

Agrochemical Class Research Focus Potential Application
Herbicides Synthesis of novel picolinic acid derivatives. Control of broadleaf weeds.
Fungicides Design of new pyridine carboxamides. Management of fungal diseases in crops.

Emerging Research Directions and Future Perspectives

Integration into Combinatorial Chemistry Libraries for Lead Compound Generation

The quest for novel therapeutic agents is greatly accelerated by combinatorial chemistry, a strategy that enables the rapid synthesis of a large number of different but structurally related molecules. chemdiv.comchembridge.com Within this paradigm, 5-Bromonicotinic acid serves as an invaluable scaffold or building block. Its defined structure provides a rigid core that can be systematically decorated with diverse functional groups at its reactive positions.

The true power of this compound in this field is realized through its application in generating vast compound libraries for high-throughput screening. For instance, its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allows for the attachment of a wide array of aryl groups. In one documented application, this strategy was employed to synthesize a library of 180 secondary nicotinamides by coupling the core structure with various arylboronic acids. This approach is fundamental in the discovery of "lead compounds"—molecules that show promising biological activity and serve as the starting point for drug development.

Further exemplifying its importance, this compound was used as a key building block in the creation of an immense 334-million member DNA-encoded library, which led to the successful identification of potent inhibitors for the soluble epoxide hydrolase (sEH) enzyme, a significant target in inflammation and hypertension.

Table 1: Role of this compound in Lead Generation

Feature Description Relevance in Combinatorial Chemistry
Scaffold Provides the core molecular framework. A rigid pyridine (B92270) ring allows for predictable spatial arrangement of appended functional groups.
Reactive Sites Carboxylic acid, Pyridine Nitrogen, C-Br bond. Enables diverse modifications through amide coupling, salt formation, and cross-coupling reactions (e.g., Suzuki, Negishi).

| Library Generation | Used as a starting material for synthesizing large collections of related compounds. | Facilitates the systematic exploration of chemical space to identify molecules with desired biological activity (lead compounds). |

Nanotechnology Applications, including Drug Delivery Systems with Porous Materials

The field of nanotechnology offers revolutionary tools for medicine, particularly in targeted drug delivery. Porous materials, such as Metal-Organic Frameworks (MOFs)—also known as porous coordination polymers—are at the forefront of this research due to their exceptionally high surface areas, tunable pore sizes, and the ability to be functionalized. nih.govresearchgate.netnih.goviapchem.org

This compound has emerged as a critical organic linker for the construction of such advanced materials. Recent research has demonstrated the synthesis of novel, multifunctional coordination compounds by reacting this compound with various lanthanide(III) ions (e.g., Dy, Tb, Yb, Nd). rsc.orgchemicalbook.com These materials represent a class of MOFs where the metal ions act as nodes and the 5-bromonicotinate molecules act as the linking struts, creating a porous, crystalline structure.

A crucial aspect for any material intended for biomedical use is its biocompatibility. Studies have shown that these specific lanthanide-based materials exhibit a complete absence of cytotoxicity in both cancerous and non-cancerous Caco-2 cells. rsc.orgchemicalbook.com This favorable toxicity profile, combined with their structural attributes, makes them excellent candidates for investigation as nanocarriers in drug delivery systems. rsc.org The process of "nanometrization," which involves creating nanoparticle versions of these coordination polymers, is a key step toward their application in nanomedicine, allowing for stable suspensions suitable for therapeutic use. nih.gov

Table 2: this compound in Nanotechnology

Application Area Role of this compound Key Findings & Potential
Porous Material Synthesis Acts as an organic linker (strut) in the formation of Metal-Organic Frameworks (MOFs). Forms stable, crystalline coordination polymers with metal ions like lanthanides. rsc.orgchemicalbook.com
Drug Delivery Systems Forms the backbone of potential nanocarriers. The resulting lanthanide-based materials show no cytotoxicity, a critical requirement for biomedical applications. rsc.org

| Nanoparticle Formation | Used to create coordination polymers that can be processed into nanoparticles. | Enables the creation of stable nanoparticle suspensions with tunable properties for nanomedicine. nih.gov |

Advanced Catalytic Transformations and Reaction Engineering

The bromine atom on the pyridine ring of this compound is a versatile chemical handle for advanced catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prime example, where this compound is reacted with an arylboronic acid in the presence of a palladium catalyst to form a biaryl structure. masterorganicchemistry.com This reaction is highly efficient and tolerant of numerous functional groups, making it ideal for creating complex molecules from simple precursors. Similarly, it can participate in other transformations like the Mizoroki-Heck reaction, which couples the aryl bromide with an alkene. masterorganicchemistry.com The ability to leverage these powerful catalytic methods makes this compound a highly valuable substrate for synthesizing novel compounds for pharmaceuticals and materials science.

Beyond its use as a substrate, the synthesis of this compound itself is a subject of reaction engineering. The goal is to improve efficiency, increase yield, and simplify the production process. For example, methods for the direct bromination of nicotinic acid have been optimized by using catalysts like iron powder or other Lewis acids in conjunction with thionyl chloride and bromine. google.comgoogle.com Such process optimizations significantly reduce reaction times and increase the final product yield, reflecting an engineering approach to its chemical synthesis. google.comgoogle.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

This compound is proving to be a powerful tool in research that spans the traditional boundaries of chemistry, biology, and materials science. The most compelling examples are found in the development of multifunctional materials where chemical synthesis leads to novel physical properties and biological applications.

As previously mentioned, the coordination compounds formed between this compound and lanthanide ions are a perfect illustration of this synergy. rsc.orgchemicalbook.com The synthesis of these compounds is a purely chemical endeavor. However, the resulting materials exhibit fascinating properties that are the domain of materials science, including unique magnetic behaviors and strong luminescence. rsc.org These luminescent properties are of significant interest for applications in bioimaging and optical sensing. nih.govcityu.edu.hk

The research then extends into biology, where these novel materials are evaluated for their interaction with living systems. The finding that these specific lanthanide-5-bromonicotinate compounds are non-toxic to human cells is a critical biological discovery that opens the door to their use in biomedical applications, such as cellular imaging probes or components of drug delivery vehicles. rsc.org This seamless integration—from molecule design and synthesis (chemistry) to property characterization (materials science) and biocompatibility testing (biology)—highlights the role of this compound as a catalyst for interdisciplinary innovation.

Table 3: Interdisciplinary Applications of this compound Derivatives

Discipline Contribution of this compound Example Application
Chemistry Serves as a ligand for synthesizing novel coordination polymers. Hydrothermal synthesis of lanthanide-5-bromonicotinate complexes. rsc.org
Materials Science Forms materials with tunable physical properties. Resulting complexes exhibit unique luminescence and magnetic properties. rsc.orgmdpi.com

| Biology | Creates biocompatible materials for medical use. | The synthesized materials show no cytotoxicity, making them candidates for bioimaging or drug delivery. rsc.orgchemicalbook.com |

Q & A

Q. What are the established synthetic routes for 5-bromonicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (e.g., bromination of nicotinic acid derivatives) or functionalization of pre-brominated pyridine precursors. For example, microwave-assisted synthesis using this compound and sodium thiomethoxide in dimethylformamide at 200°C for 48 hours achieved a 57% yield after purification by silica gel chromatography . Reaction optimization requires careful control of stoichiometry, temperature, and solvent polarity. Incomplete conversions (observed via TLC) may necessitate reagent re-addition or extended reaction times .

Q. How can researchers characterize the identity and purity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1^1H and 13^{13}C NMR signals (e.g., δ 8.85 ppm for pyridinic protons in CD3_3OD) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 170.0278 for [M+H]+^+ vs. calculated 170.0276) .
  • Melting Point Analysis : Compare observed values (178–184°C) with literature data to assess purity .
  • Chromatography : Use TLC or HPLC to monitor reaction progress and isolate intermediates .

Q. What biochemical effects have been observed in in vivo studies of this compound derivatives?

  • Methodological Answer : Studies in rats revealed dose-dependent increases in serum aspartate aminotransferase (AST) and triglycerides after administration of derivatives like hydroxylated-5-bromonicotinic acid. For example:
Parameter Change Compound Tested
AST↑ 40–60%2,4,6-Trimethylpyridine-3-amide-5-BrNA
LDL/HDL↓ 15–20%Nitrate monoethanolamide 5-BrNA
Experimental protocols involved intraperitoneal injection, followed by serum analysis via enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 5-substituted nicotinic acid analogs using this compound as a precursor?

  • Methodological Answer : The Sonogashira coupling of this compound ethyl ester with terminal alkynes (e.g., phenylacetylene) under Pd(OAc)2_2/CuI catalysis enables diverse functionalization. Key parameters:
  • Catalyst Loading : 2–5 mol% Pd ensures efficient cross-coupling.
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Post-Synthetic Modifications : Hydrogenation of alkynes to alkanes or hydrolysis of esters to carboxylic acids (e.g., NaOH/MeOH) yields final analogs .
    Contradictions in reaction outcomes (e.g., incomplete substitutions) may arise from steric hindrance or electronic effects of substituents .

Q. What challenges arise in microbial degradation studies of this compound, and how can they be addressed?

  • Methodological Answer : Pseudomonas fluorescens N-9 fails to oxidize this compound due to bromine’s steric/electronic hindrance, unlike fluoro- or chloro-analogs. Researchers should:
  • Use Alternative Strains : Screen microbial libraries for halogen-tolerant species.
  • Modify Substrate Structure : Introduce electron-withdrawing groups to facilitate enzymatic attack.
  • Analytical Tools : Monitor degradation via HPLC or 19^{19}F NMR (for fluorine-tagged analogs) .

Q. How is this compound utilized in radiopharmaceutical synthesis?

  • Methodological Answer : this compound serves as a precursor for astatine/iodine-labeled proteins. For example:
  • Step 1 : Synthesize 5-(tributylstannyl)-3-pyridinecarboxylate (SPC) via Pd-mediated coupling.
  • Step 2 : Radiolabel SPC with 211^{211}At or 125^{125}I under acidic conditions.
  • Step 3 : Conjugate to antibodies via NHS ester chemistry.
    Purity is validated via radio-HPLC, with radiochemical yields >85% reported .

Q. How should researchers address contradictions in synthetic or biochemical data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., variable enzyme inhibition across studies) require:
  • Controlled Replication : Standardize protocols (e.g., solvent, temperature) to isolate variables.
  • Computational Modeling : Use DFT calculations to predict substituent effects on reactivity or binding.
  • Meta-Analysis : Compare datasets across studies (e.g., enzyme kinetics, NMR shifts) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.